7-bromo-2-chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine
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Overview
Description
7-bromo-2-chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that features a pyrrolopyrimidine core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of bromine, chlorine, and methoxy substituents on the pyrrolopyrimidine ring imparts unique chemical properties that can be exploited in various chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2-chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step organic synthesis. One common approach includes the following steps:
Formation of the pyrrolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of substituents: The bromine, chlorine, and methoxy groups are introduced through halogenation and methylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
7-bromo-2-chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:
Substitution reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the substituents.
Coupling reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the halogens .
Scientific Research Applications
7-bromo-2-chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine has several applications in scientific research:
Medicinal chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Organic synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 7-bromo-2-chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen and methoxy groups can enhance binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
7-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine: Lacks the methoxy group, which may affect its reactivity and biological activity.
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: A similar compound with different substitution patterns, used in similar applications.
Uniqueness
The unique combination of bromine, chlorine, and methoxy groups in 7-bromo-2-chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine imparts distinct chemical properties that can be leveraged in various synthetic and biological applications. Its ability to participate in diverse chemical reactions and its potential as a pharmacophore make it a valuable compound in research and development .
Properties
CAS No. |
2742652-94-2 |
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Molecular Formula |
C7H5BrClN3O |
Molecular Weight |
262.5 |
Purity |
95 |
Origin of Product |
United States |
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